molecular formula C14H19N3O2 B4629538 3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one

3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one

Cat. No.: B4629538
M. Wt: 261.32 g/mol
InChI Key: KMNGZZDRRKDPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one is a useful research compound. Its molecular formula is C14H19N3O2 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.147726857 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Apoptosis Induction and Anticancer Properties

Chromene derivatives have been identified as potent inducers of apoptosis, a process of programmed cell death crucial for eliminating cancer cells. Kemnitzer et al. (2004) reported on 4-aryl-4H-chromenes that significantly induce apoptosis by arresting cells at the G(2)/M stage, suggesting their potential as anticancer agents. Specifically, they found that modifying the 4-aryl group enhances the compound's ability to inhibit tubulin polymerization and effectively block colchicine binding to tubulin, highlighting a mechanism for cancer treatment (Kemnitzer et al., 2004).

Cytotoxic Activities

Vosooghi et al. (2010) synthesized a series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, demonstrating significant cytotoxic activities against human tumor cell lines. This synthesis highlights the compound's potential for cancer therapy, emphasizing the role of the dimethylamino group in enhancing cytotoxicity (Vosooghi et al., 2010).

Synthesis of Heterocyclic Compounds

Chromenes serve as precursors in synthesizing various heterocyclic compounds with potential biological activities. Azab et al. (2016) utilized 3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one for synthesizing azole systems, with some compounds exhibiting high antimicrobial activity. This research underscores the versatility of chromene derivatives in creating compounds with diverse biological functions (Azab et al., 2016).

Antimicrobial and Antioxidant Properties

Rashdan et al. (2017) synthesized derivatives from 3-amino-6-(2-oxo-2H-chromen-3-yl)pyridine-2-carbonitrile and assessed their antimicrobial and antioxidant activities. The study revealed that most of the synthesized compounds possess high antimicrobial activity, illustrating the chromene derivatives' potential in developing new antimicrobial agents (Rashdan et al., 2017).

Properties

IUPAC Name

3-amino-4-[3-(dimethylamino)propylamino]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-17(2)9-5-8-16-13-10-6-3-4-7-11(10)19-14(18)12(13)15/h3-4,6-7,16H,5,8-9,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNGZZDRRKDPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C(C(=O)OC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one
Reactant of Route 2
3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one
Reactant of Route 3
3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one
Reactant of Route 4
3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one
Reactant of Route 5
3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one

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